molecular formula C17H33NO3 B14740161 Ethyl 2-acetyl-5-(dibutylamino)pentanoate CAS No. 6344-40-7

Ethyl 2-acetyl-5-(dibutylamino)pentanoate

Cat. No.: B14740161
CAS No.: 6344-40-7
M. Wt: 299.4 g/mol
InChI Key: SHSDJEPNRYJHJT-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-5-(dibutylamino)pentanoate is an organic compound with the molecular formula C17H33NO3. It is characterized by the presence of an ester functional group, a ketone group, and a tertiary amine. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetyl-5-(dibutylamino)pentanoate typically involves the esterification of 2-acetyl-5-(dibutylamino)pentanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-5-(dibutylamino)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-acetyl-5-(dibutylamino)pentanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-5-(dibutylamino)pentanoate involves its interaction with specific molecular targets and pathways. The ester and ketone groups can participate in various biochemical reactions, while the tertiary amine can interact with receptors and enzymes. These interactions can lead to changes in cellular processes and biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-acetyl-5-(dimethylamino)pentanoate
  • Ethyl 2-acetyl-5-(diethylamino)pentanoate
  • Ethyl 2-acetyl-5-(dipropylamino)pentanoate

Uniqueness

Ethyl 2-acetyl-5-(dibutylamino)pentanoate is unique due to its specific combination of functional groups and the presence of the dibutylamino moiety.

Properties

CAS No.

6344-40-7

Molecular Formula

C17H33NO3

Molecular Weight

299.4 g/mol

IUPAC Name

ethyl 2-acetyl-5-(dibutylamino)pentanoate

InChI

InChI=1S/C17H33NO3/c1-5-8-12-18(13-9-6-2)14-10-11-16(15(4)19)17(20)21-7-3/h16H,5-14H2,1-4H3

InChI Key

SHSDJEPNRYJHJT-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCC(C(=O)C)C(=O)OCC

Origin of Product

United States

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